2-(benzylsulfanyl)-4,5-diphenyl-1-(2-propynyl)-1H-imidazole
Description
This compound features a benzylsulfanyl group (-S-CH₂C₆H₅) at position 2, diphenyl substituents at positions 4 and 5, and a 2-propynyl (-CH₂C≡CH) group at position 1 of the imidazole core. Its structure combines aromatic bulk, sulfur-based reactivity, and an alkyne moiety, making it relevant for applications in medicinal chemistry, materials science, and catalysis .
Properties
IUPAC Name |
2-benzylsulfanyl-4,5-diphenyl-1-prop-2-ynylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2S/c1-2-18-27-24(22-16-10-5-11-17-22)23(21-14-8-4-9-15-21)26-25(27)28-19-20-12-6-3-7-13-20/h1,3-17H,18-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPELPOVTPCBCCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=C(N=C1SCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-4,5-diphenyl-1-(2-propynyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of benzil with benzylamine and ammonium acetate under reflux conditions.
Introduction of the propynyl group: The propynyl group can be introduced via a propargylation reaction using propargyl bromide in the presence of a base such as potassium carbonate.
Attachment of the benzylsulfanyl group: This step involves the nucleophilic substitution of a suitable benzylsulfanyl precursor with the imidazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-4,5-diphenyl-1-(2-propynyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon with hydrogen gas.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Various nucleophiles like thiols, amines, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted imidazole derivatives.
Scientific Research Applications
2-(benzylsulfanyl)-4,5-diphenyl-1-(2-propynyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-4,5-diphenyl-1-(2-propynyl)-1H-imidazole involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The propynyl group may also play a role in binding to active sites of enzymes or receptors, affecting their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations at Position 2
2-[(3-Fluorobenzyl)sulfonyl]-4,5-diphenyl-1-(2-propyn-1-yl)-1H-imidazole ()
- Structural Difference : Sulfonyl (-SO₂-) replaces sulfanyl (-S-).
- Impact: Electronic Effects: Sulfonyl is strongly electron-withdrawing, reducing electron density on the imidazole ring compared to the electron-rich sulfanyl group. Solubility: Increased polarity enhances aqueous solubility but may reduce membrane permeability.
- Molecular Weight : 430.497 g/mol (vs. 398.5 g/mol for the target compound) .
2-(4-Methoxyphenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole ()
- Structural Difference : 4-Methoxyphenyl replaces benzylsulfanyl; propenyl (-CH₂CH=CH₂) replaces propynyl.
- Impact :
- Conformation : Crystal structure reveals dihedral angles of 88.26° (imidazole vs. 4-methoxyphenyl) and 12.74° (imidazole vs. diphenyl), indicating a twisted geometry .
- Electronic Effects : Methoxy is electron-donating, contrasting with the moderate electron-withdrawing nature of benzylsulfanyl.
- Biological Relevance : Propenyl’s double bond may participate in π-π stacking, unlike the linear propynyl group.
Substituent Variations at Position 1
1-((Tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trichlorophenyl)-4,5-diphenyl-1H-imidazole (–14)
- Structural Difference : Tetrahydrofuran-methyl replaces propynyl; trichlorophenyl replaces benzylsulfanyl.
- Electronic Effects: Trichlorophenyl is strongly electron-withdrawing, enhancing electrophilic character. Biological Activity: Exhibits moderate cytotoxicity (IC₅₀ = 18.2 µM) against HepG2 liver cancer cells, suggesting substituent-dependent efficacy .
1-[2-(Piperidin-1-yl)cyclohexyl]-4,5-diphenyl-1H-imidazole 3-oxide ()
- Structural Difference : Piperidinylcyclohexyl replaces propynyl; imidazole N-oxide introduces polarity.
- Impact :
Functional Group Modifications
2-(2,5-Dimethoxyphenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole ()
- Structural Difference : 2,5-Dimethoxyphenyl replaces benzylsulfanyl.
- Impact: Crystal Packing: Forms centrosymmetric dimers via C-H⋯O interactions, contrasting with the sulfur-mediated interactions (C-H⋯π or S⋯S) in the target compound .
2-[(3-Fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole Derivatives ()
- Structural Difference : Fluorine substitution on benzylsulfanyl.
- Bioavailability: Fluorine may enhance metabolic stability in vivo compared to non-halogenated analogs .
Data Tables
Table 1: Substituent Effects on Key Properties
| Compound | Position 2 Substituent | Position 1 Substituent | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | Benzylsulfanyl | 2-Propynyl | 398.5 | High lipophilicity, sulfur reactivity |
| 2-[(3-Fluorobenzyl)sulfonyl] analog | 3-Fluorobenzylsulfonyl | 2-Propynyl | 430.5 | Enhanced polarity, oxidative stability |
| 2-(4-Methoxyphenyl) analog | 4-Methoxyphenyl | Propenyl | 384.4 | Twisted conformation, electron-donating |
| 1-(Tetrahydrofuran-methyl) analog | Trichlorophenyl | Tetrahydrofuran-methyl | 523.3 | Cytotoxic activity (IC₅₀ = 18.2 µM) |
Biological Activity
2-(Benzylsulfanyl)-4,5-diphenyl-1-(2-propynyl)-1H-imidazole is a compound of interest due to its potential biological activities. This imidazole derivative is characterized by its unique structural features, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and antimicrobial effects, supported by relevant case studies and research findings.
- Molecular Formula : C25H24N2S
- Molecular Weight : 384.54 g/mol
- CAS Number : 1549165
Biological Activity Overview
Imidazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The following sections detail specific biological activities associated with 2-(benzylsulfanyl)-4,5-diphenyl-1-(2-propynyl)-1H-imidazole.
Anti-inflammatory Activity
Research indicates that imidazole compounds can exhibit significant anti-inflammatory effects. In a study evaluating various imidazole derivatives, it was found that certain analogues demonstrated potent inhibition of inflammation pathways. For instance, compounds structurally related to 2-(benzylsulfanyl)-4,5-diphenyl-1H-imidazole were tested for their ability to inhibit cyclooxygenase (COX) enzymes:
| Compound | COX-2 Binding Affinity (kcal/mol) | Inhibition Percentage (%) |
|---|---|---|
| 2g | -5.516 | 89% at 100 mg/kg b.w. |
| 2a | -5.300 | 100% at 100 mg/kg b.w. |
| Diclofenac | -6.200 | 100% at 50 mg/kg b.w. |
These findings suggest that the compound may serve as a potential lead for developing anti-inflammatory drugs targeting COX pathways .
Analgesic Activity
The analgesic properties of imidazole derivatives have also been explored extensively. In vivo studies using hot plate and paw edema methods showed that certain derivatives exhibited significant pain-relieving effects comparable to established analgesics like diclofenac:
- Compound 2g demonstrated an analgesic activity of 89% at a dosage of 100 mg/kg , indicating its potential as an effective pain management agent .
Antimicrobial Activity
The antimicrobial efficacy of imidazole compounds has been documented in various studies. The structural characteristics of these compounds allow them to interact with microbial targets effectively:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results highlight the compound's potential as a broad-spectrum antimicrobial agent .
Case Studies
- Study on Analgesic and Anti-inflammatory Properties : A series of novel imidazole derivatives were synthesized and evaluated for their biological activities. Among them, the compound structurally similar to 2-(benzylsulfanyl)-4,5-diphenyl-1H-imidazole exhibited significant analgesic and anti-inflammatory properties in animal models .
- Molecular Docking Studies : Molecular docking simulations revealed that the compound binds effectively to COX-2 receptors, suggesting a mechanism for its anti-inflammatory action. The binding affinity was comparable to that of traditional NSAIDs .
- Antimicrobial Efficacy : In another investigation focusing on antimicrobial activity, the synthesized imidazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting lower MIC values than standard antibiotics .
Q & A
Q. What synthetic methodologies are employed to prepare 2-(benzylsulfanyl)-4,5-diphenyl-1-(2-propynyl)-1H-imidazole?
- Methodological Answer : The compound can be synthesized via a multi-step reaction involving condensation of substituted benzylthiols with pre-functionalized imidazole precursors. A common approach involves using a benzylthiol derivative (e.g., benzyl mercaptan) and a propargyl-substituted imidazole intermediate under nucleophilic substitution conditions. Solvent selection (e.g., ethanol or DMF) and catalysts (e.g., K₂CO₃ for deprotonation) are critical for optimizing yield. Purification is typically achieved via column chromatography or recrystallization from ethanol, as demonstrated in analogous imidazole syntheses yielding ~80% efficiency .
Q. How is the crystal structure of this compound determined, and what software tools are essential for data analysis?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires a diffractometer (e.g., Bruker SMART APEX CCD) at low temperatures (~100 K) to minimize thermal motion artifacts. Structure solution employs direct methods via SHELXS-97, followed by refinement using SHELXL-97 with least-squares minimization. Key parameters include R-factors (target <0.05 for R₁) and data-to-parameter ratios (>15:1). Software suites like WinGX integrate SHELX workflows for structure validation and CIF generation .
Q. What spectroscopic techniques validate the compound’s structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and purity. For example, the propargyl group’s terminal proton appears as a triplet near δ 2.5–3.0 ppm. High-resolution mass spectrometry (HRMS) verifies molecular mass, while IR spectroscopy identifies functional groups (e.g., C≡C stretch ~2100 cm⁻¹). Cross-validation with SC-XRD bond lengths (e.g., C–S bond ~1.75–1.80 Å) ensures accuracy .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., anomalous thermal parameters or disorder) be resolved during refinement?
- Methodological Answer : Disordered regions (e.g., flexible propargyl or benzyl groups) require partitioning into multiple sites using PART instructions in SHELXL. Anisotropic displacement parameters (ADPs) are refined with constraints (ISOR, DELU) to stabilize convergence. For severe disorder, omit maps generated via WinGX help identify misplaced atoms. Validation tools like PLATON check for missed symmetry or twinning .
Q. What computational strategies predict the compound’s supramolecular interactions (e.g., π-π stacking or hydrogen bonding)?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model intermolecular interactions. Crystal packing analysis in Mercury (CCDC) visualizes π-π distances (3.6–4.0 Å) and C–H···π contacts. Graph set analysis (Etter’s notation) classifies hydrogen-bonding motifs (e.g., R₂²(8) rings). Tools like CrystalExplorer quantify interaction energies via Hirshfeld surfaces .
Q. How is the compound’s bioactivity (e.g., anticancer potential) evaluated in vitro?
- Methodological Answer : Cytotoxicity assays (e.g., MTT) using cancer cell lines (e.g., HepG2) are standard. Cells are treated with serial dilutions (1–100 µM) for 24–72 hours, followed by IC₅₀ determination. Mechanistic studies involve flow cytometry (apoptosis) and Western blotting (e.g., caspase-3 activation). Positive controls (e.g., doxorubicin) and dose-response curves validate activity .
Q. What strategies optimize synthetic yield while minimizing byproducts (e.g., regioisomers)?
- Methodological Answer : Reaction monitoring via TLC or LC-MS identifies intermediates. Propargyl group installation may require protecting groups (e.g., SEM for imidazole N–H) to prevent side reactions. Microwave-assisted synthesis reduces reaction time and improves regioselectivity. Computational modeling (e.g., DFT transition state analysis) predicts steric and electronic influences on substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
